Cas no 303067-54-1 (N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine)

N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine Chemical and Physical Properties
Names and Identifiers
-
- N-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine
-
- Inchi: 1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17)
- InChI Key: NLTAGEKHOLXULU-UHFFFAOYSA-N
- SMILES: C1=NC(NCC(C)C)=C2C3CCCCC=3SC2=N1
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3096-0212-10μmol |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-3mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-25mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-4mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-15mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-20μmol |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-2μmol |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-10mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-20mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3096-0212-1mg |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine |
303067-54-1 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine Related Literature
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amine (CAS No. 303067-54-1): An Overview
N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amine (CAS No. 303067-54-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tricyclic amines and is characterized by its intricate ring system and functional groups, making it a valuable candidate for various therapeutic applications.
The methylpropyl substituent on the amine group and the presence of a thia group in the tricyclic framework contribute to the compound's distinct chemical properties. The diazatricyclo[7.4.0.02,7]trideca ring system, which includes a tetraene moiety, further enhances its structural complexity and potential for diverse biological interactions.
Recent studies have explored the pharmacological properties of N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amine in various biological contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells, suggesting its potential use in treating inflammatory diseases.
Additionally, preliminary investigations into the compound's anti-cancer properties have yielded promising results. In vitro assays have demonstrated that N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amine can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. These findings highlight its potential as a novel therapeutic agent in oncology.
The mechanism of action of N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amine is not yet fully understood but is believed to involve multiple pathways. Research suggests that the compound may interact with specific cellular targets such as kinases or transcription factors, leading to the modulation of signaling cascades involved in inflammation and cell proliferation.
In terms of pharmacokinetics and pharmacodynamics, N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amine has shown favorable properties in preclinical studies. Its high lipophilicity allows for good membrane permeability and cellular uptake, while its stability under physiological conditions ensures sustained activity over time.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-methylpropyl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-amines in human subjects. Early results from phase I trials have indicated a favorable safety profile with minimal adverse effects observed at therapeutic doses.
The future prospects for N-(2-methylpropyl)-8-thia-diazatricyclo[7.4.0]trideca-tetraen-amines are promising across multiple therapeutic areas. Ongoing research aims to further elucidate its mechanisms of action and optimize its chemical structure for enhanced potency and selectivity.
In conclusion, N-(2-methylpropyl)-8-thia-diazatricyclo[7.4.0]trideca-tetraen-amines (CAS No. 303067) represent a class of compounds with significant potential in medicinal chemistry and drug development. Their unique structural features and promising biological activities make them valuable candidates for further investigation and clinical application.
303067-54-1 (N-(2-methylpropyl)-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraen-3-amine) Related Products
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1189426-16-1(Sulfadiazine-13C6)




